molecular formula C18H18N2O3 B14329611 (6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate CAS No. 104029-99-4

(6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate

Cat. No.: B14329611
CAS No.: 104029-99-4
M. Wt: 310.3 g/mol
InChI Key: CGDOOQVYLQEUSJ-UHFFFAOYSA-N
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Description

(6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often require specific temperatures and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

(6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

104029-99-4

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

[(6-methyl-1,3-benzoxazol-2-yl)-(2-methylphenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C18H18N2O3/c1-11-8-9-14-15(10-11)22-17(20-14)16(23-18(21)19-3)13-7-5-4-6-12(13)2/h4-10,16H,1-3H3,(H,19,21)

InChI Key

CGDOOQVYLQEUSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C(C3=CC=CC=C3C)OC(=O)NC

Origin of Product

United States

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